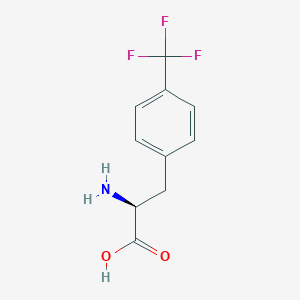

4-(Trifluoromethyl)-L-phenylalanine

概要

説明

p-トルエンスルホン酸カリウム: 白色からほぼ白色の粉末または結晶性の固体で、さまざまな化学および工業用途で使用されます .

準備方法

合成経路と反応条件: : p-トルエンスルホン酸カリウムは、p-トルエンスルホン酸と水酸化カリウムとの反応によって合成できます。この反応は通常、p-トルエンスルホン酸を水に溶解し、その後水酸化カリウムを加えることから始まります。 次に、混合物を加熱して反応を促進すると、p-トルエンスルホン酸カリウムが生成されます .

工業生産方法: : p-トルエンスルホン酸カリウムの工業生産では、通常、上記と同様の方法を用いて大規模合成が行われます。反応条件は、生成物の高収率と純度を確保するために最適化されています。 次に、この化合物は結晶化と乾燥のプロセスによって精製されます .

化学反応の分析

反応の種類: : p-トルエンスルホン酸カリウムは、次のものを含むさまざまな化学反応を起こします。

置換反応: スルホン酸基が他の求核剤によって置換される求核置換反応に参加できます。

一般的な試薬と条件

求核置換: 一般的な試薬には、水酸化ナトリウムなどの強塩基が含まれます。

生成される主な生成物

置換: 生成物は使用される求核剤によって異なります。

科学研究での応用

化学: : p-トルエンスルホン酸カリウムは、有機合成の中間体として使用されます。 これは、他の化学化合物の合成の前駆体として役立ちます .

生物学と医学: : この化合物は、腸内細菌叢における代謝産物としての役割について研究されています。 これは、芳香族アミノ酸に由来し、慢性腎臓病の進行とともに増加することが知られています .

科学的研究の応用

Medicinal Chemistry

Neuroprotective Effects

Research indicates that 4-TMF-L-Phe may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as Parkinson's disease and stroke. Studies have shown that it can improve motor functions in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.

Drug Development

The compound's lipophilicity and electronic properties enhance its utility in drug design. Its structural similarity to L-phenylalanine allows it to interact with biological systems that utilize phenylalanine, potentially leading to the development of new inhibitors or modulators for various targets in drug discovery .

Biocatalysis

4-TMF-L-Phe has been investigated for its role in peptide-based oxidation catalysis. It influences enzyme activity and substrate specificity, showing promise in enhancing the enantioselectivity of enzymatic reactions. This characteristic makes it valuable in the field of biocatalysis, where specific reactions are desired.

Protein Engineering

Protein-Protein Interactions

The D-enantiomer, 4-(Trifluoromethyl)-D-phenylalanine, has been studied for its ability to modulate protein-protein interactions. This property is crucial for understanding cellular signaling pathways and developing therapies targeting these interactions.

Peptide Synthesis

Incorporating 4-TMF-L-Phe into peptide sequences has been shown to enhance antimicrobial activity. This application is particularly relevant in the development of novel antibiotics and therapeutic peptides .

Case Studies

-

Neuroprotective Studies

A study conducted on the effects of 4-TMF-L-Phe in rodent models of Parkinson's disease demonstrated significant improvements in motor function and neuroprotection against dopaminergic neuron loss. These findings suggest that the compound could be further developed into a therapeutic agent for Parkinson's disease. -

Antimicrobial Peptide Development

Research involving the incorporation of 4-TMF-L-Phe into antimicrobial peptides showed enhanced efficacy against a range of pathogens, including resistant bacterial strains. This highlights its potential application in developing new antimicrobial therapies . -

Enzyme Kinetics Investigation

A detailed investigation into the effects of varying concentrations of 4-TMF-L-Phe on enzyme kinetics revealed substrate inhibition patterns. This suggests that the compound can modulate enzymatic reactions, providing insights into its role as a biochemical tool.

作用機序

メカニズム: : p-トルエンスルホン酸カリウムは、さまざまな化学経路を通じてその効果を発揮します。生物系では、チロシンやフェニルアラニンなどの芳香族アミノ酸に由来する代謝産物として作用します。 これは、代謝過程に関与し、細胞機能に影響を与える可能性があります .

分子標的と経路: : この化合物は、代謝経路に関与する酵素やタンパク質と相互作用します。 これは、これらの分子の機能に影響を与え、細胞活動の変化につながる可能性があります .

類似の化合物との比較

類似の化合物

- フェニル硫酸カリウム

- 4-メチルフェニル硫酸カリウム

- 4-ニトロフェニル硫酸カリウム

独自性: : p-トルエンスルホン酸カリウムは、その特定の構造とp-トルイル基の存在によって独特です。 この構造上の特徴は、他の類似の化合物と比較して、独特の化学的性質と反応性を付与します .

類似化合物との比較

Similar Compounds

- Potassium phenyl sulfate

- Potassium 4-methylphenyl sulfate

- Potassium 4-nitrophenyl sulfate

Uniqueness: : Potassium p-tolyl sulfate is unique due to its specific structure and the presence of the p-tolyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

生物活性

4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) is a synthetic amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of tfm-Phe, focusing on its pharmacological effects, metabolic pathways, and applications in protein engineering.

Structural Characteristics

The trifluoromethyl group (-CF3) attached to the phenylalanine backbone significantly alters the physicochemical properties of the compound. This modification enhances lipophilicity and can influence the compound's interaction with biological targets.

Neuroprotective Properties

Research has indicated that derivatives of tfm-Phe exhibit neuroprotective effects, particularly in models of cerebral ischemia. A study showed that a related compound, 4-(trifluoromethyl)-(E)-cinnamoyl-L-phenylalanine, effectively prevented and treated cerebral ischemic injuries by inhibiting excitotoxicity and prolonging the therapeutic window for thrombolytic interventions in ischemia-reperfusion models .

Antimicrobial Activity

The antibacterial properties of tfm-Phe derivatives have also been investigated. Compounds structurally related to tfm-Phe demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 µM . These findings suggest potential applications in developing new antibacterial agents.

Metabolic Pathways

The metabolism of tfm-Phe has been studied using microbial systems. Inoculation studies with Klebsiella sp. revealed that tfm-Phe can serve as a nitrogen source, leading to the production of various metabolites . The metabolic pathways indicate that the trifluoromethyl group influences the formation of specific derivatives, highlighting its role in metabolic engineering.

Case Study 1: Protein Engineering Applications

A notable application of tfm-Phe is its incorporation into proteins for studying conformational changes using ^19F NMR spectroscopy. Researchers successfully inserted tfm-Phe into proteins at TAG nonsense codons, allowing for high translational efficiency and fidelity. This method enabled the monitoring of protein interactions and conformational dynamics, providing insights into enzyme mechanisms .

Case Study 2: Biocatalytic Synthesis

The biocatalytic synthesis of tfm-Phe analogues has been explored using engineered phenylalanine ammonia-lyases (PALs). These studies demonstrated that specific PAL variants could efficiently convert substrates into tfm-Phe derivatives, achieving high enantiomeric excess values and conversions. This approach underscores the potential for using tfm-Phe in synthesizing valuable pharmaceutical intermediates .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection | Inhibition of excitotoxicity in ischemic models | Potential for stroke treatment |

| Antimicrobial Activity | Significant MICs against various bacteria | Development of new antibiotics |

| Metabolic Pathways | Utilization by Klebsiella sp. | Insights into microbial metabolism |

| Protein Engineering | Successful incorporation into proteins for NMR studies | Applications in structural biology |

| Biocatalytic Synthesis | High conversions using engineered PALs | Efficient synthesis of pharmaceutical compounds |

特性

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-38-4 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。